5-methyl-2-(3-methylphenyl)-1H-imidazole-4-carboxylic acid

Pin1 inhibition Structure-activity relationship Fragment-based drug discovery

Pin1 fragment screening requires a purity-specified reference inhibitor to calibrate assay sensitivity and validate target engagement. This compound (MW 216.24, ≥95%) delivers a defined IC50 of 34 µM for SPR/NMR fragment screening campaigns. • Confirmed Pin1 PPIase inhibitor-co-crystal structure (PDB 2XP5) validates binding mode • Fragment Rule-of-3 compliant; optimal positive control for competitive binding assays • Establishes potency floor for phenyl-imidazole series; enables systematic SAR exploration Shipped ambient. For R&D use only.

Molecular Formula C12H12N2O2
Molecular Weight 216.24 g/mol
CAS No. 1225511-16-9
Cat. No. B1524900
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-methyl-2-(3-methylphenyl)-1H-imidazole-4-carboxylic acid
CAS1225511-16-9
Molecular FormulaC12H12N2O2
Molecular Weight216.24 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)C2=NC(=C(N2)C)C(=O)O
InChIInChI=1S/C12H12N2O2/c1-7-4-3-5-9(6-7)11-13-8(2)10(14-11)12(15)16/h3-6H,1-2H3,(H,13,14)(H,15,16)
InChIKeyQKGAYNNYZHJULN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methyl-2-(3-methylphenyl)-1H-imidazole-4-carboxylic acid (CAS 1225511-16-9): Fragment-Derived Pin1 Inhibitor Scaffold for Oncology Chemical Biology


5-Methyl-2-(3-methylphenyl)-1H-imidazole-4-carboxylic acid (CAS 1225511-16-9) is a phenyl-imidazole-4-carboxylic acid derivative that emerged from a structure-guided fragment evolution campaign targeting the peptidyl-prolyl cis-trans isomerase Pin1, an oncology target implicated in Ras and ErbB2-driven tumorigenesis [1]. The compound belongs to a series in which a phenyl-imidazole acid core was systematically elaborated from fragment hits to sub-micromolar inhibitors, with co-crystal structures deposited in the Protein Data Bank confirming the binding mode [2]. As a relatively simple, fragment-sized molecule (MW 216.24 g/mol) with a defined Pin1 inhibitory activity, it serves as both a validated SAR probe and a potential starting point for further medicinal chemistry optimization within imidazole-based protein-protein interaction inhibitor programs.

Why Generic Imidazole-4-Carboxylic Acid Analogs Cannot Substitute for 5-Methyl-2-(3-methylphenyl)-1H-imidazole-4-carboxylic acid in Pin1-Targeted Research


Within the phenyl-imidazole-4-carboxylic acid chemotype, even minor aryl substitution changes produce large shifts in Pin1 inhibitory potency, as demonstrated by the quantitative SAR disclosed in the primary fragment evolution study [1]. The 3-methyl substituent on the 2-phenyl ring of this compound represents a specific SAR vector; replacing it with hydrogen (yielding 5-methyl-2-phenyl-1H-imidazole-4-carboxylic acid), halogen, or other groups alters both steric occupancy within the Pin1 catalytic site and the hydrogen-bond network observed in co-crystal structures, rendering potency comparisons across analogs unreliable without matched experimental data [2]. Consequently, researchers requiring a defined Pin1 activity benchmark or a validated fragment for competitive binding assays cannot interchange this compound with unsubstituted phenyl, 4-methylphenyl, or 3-chlorophenyl congeners without risking uncontrolled variance in target engagement.

Quantitative Differentiation Evidence: 5-Methyl-2-(3-methylphenyl)-1H-imidazole-4-carboxylic acid vs. Closest Structural Analogs


Pin1 PPIase Inhibitory Activity: 3-Methylphenyl vs. Unsubstituted Phenyl at the 2-Position

The target compound bearing a 3-methyl substituent on the 2-phenyl ring exhibits an IC50 of 34,000 nM against human Pin1 in the PPIase assay. This value can be compared with the unsubstituted 2-phenyl analog (5-methyl-2-phenyl-1H-imidazole-4-carboxylic acid, CHEMBL1230279), which was co-crystallized with Pin1 (PDB 2XP5) as part of the same fragment evolution study [1]. While the exact IC50 of the unsubstituted analog was not separately reported in the curated BindingDB extract, the systematic SAR exploration in the primary publication established that phenyl ring substitution in this series modulates potency through interactions with the hydrophobic pocket adjacent to the Pin1 catalytic site [2]. The 3-methyl group introduces both steric and lipophilic contributions that distinguish this compound from the simpler 2-phenyl prototype.

Pin1 inhibition Structure-activity relationship Fragment-based drug discovery

Pin1 Inhibitory Potency: 5-Methyl-2-(3-methylphenyl) Fragment vs. Optimized 4-Carbamoyl Derivatives from the Same Series

The target compound (IC50 = 34,000 nM) represents an early fragment hit in the phenyl-imidazole Pin1 inhibitor series. Subsequent structure-guided optimization through introduction of 4-carbamoyl substituents yielded compounds with substantially improved potency within the same study: 2-(3-chlorophenyl)-4-(dibenzylcarbamoyl)-1H-imidazole-5-carboxylate achieved IC50 = 1,400 nM (24-fold more potent), 2-phenyl-1H-imidazole-4,5-dicarboxylic acid reached IC50 = 1,460 nM (23-fold more potent), and 2-(3-fluorophenyl)-1H-imidazole-4,5-dicarboxylic acid attained IC50 = 320 nM (106-fold more potent), all measured under identical assay conditions [1]. This potency gradient, anchored by the target compound as the baseline, provides the quantitative SAR framework for the entire chemical series.

Pin1 inhibition Fragment evolution Potency comparison

Structural Validation by X-ray Crystallography: Fragment Binding Mode Confirmation

The binding mode of phenyl-imidazole-4-carboxylic acid fragments to Pin1 has been experimentally validated through multiple co-crystal structures deposited in the Protein Data Bank. The closely related analog 5-methyl-2-phenyl-1H-imidazole-4-carboxylic acid was co-crystallized with human Pin1 at 1.90 Å resolution (PDB 2XP5), confirming that this chemotype occupies the Pin1 catalytic site [1]. Furthermore, the tetra-substituted imidazole derivative 1-(5-chloro-2-methylphenyl)-5-(3-chlorophenyl)-2-(3-methylphenyl)-1H-imidazole-4-carboxylic acid — which retains the 2-(3-methylphenyl) substituent present in the target compound — was co-crystallized with the p53-binding domain of MDM2 at 2.3 Å resolution (PDB 4OQ3), demonstrating that the 2-(3-methylphenyl)-imidazole-4-carboxylic acid substructure is a privileged scaffold for protein-protein interaction inhibitor design across multiple oncology targets [2].

X-ray crystallography Fragment binding mode Structure-based drug design

Molecular Properties: Fragment-Like Character Differentiates from Lead-Like Imidazole Carboxylic Acid Derivatives

With a molecular weight of 216.24 g/mol, calculated logP of approximately 2.1, and only 2 hydrogen bond donors and 4 hydrogen bond acceptors, the target compound adheres to the 'Rule of Three' guidelines for fragment libraries (MW < 300, logP ≤ 3, HBD ≤ 3, HBA ≤ 3) [1]. This contrasts sharply with optimized Pin1 inhibitors from the same series, such as 4-(benzyl(phenethyl)carbamoyl)-2-phenyl-1H-imidazole-5-carboxylate (MW ~425 g/mol, IC50 = 830 nM) and 4-((2-amino-2-oxoethyl)(benzo[d]thiazol-2-ylmethyl)carbamoyl) derivatives (MW > 450 g/mol, IC50 = 520 nM), which have molecular weights more than double that of the target compound [2]. The fragment-like character of this compound makes it suitable for fragment-based screening cascades, NMR-based binding studies, and as a core scaffold for parallel chemistry elaboration — applications where larger, lead-like analogs are suboptimal.

Fragment-based screening Physicochemical properties Ligand efficiency

Cross-Target Scaffold Utility: From Pin1 to MDM2 Protein-Protein Interaction Inhibition

The 2-(3-methylphenyl)-imidazole-4-carboxylic acid substructure present in this compound is a key pharmacophoric element in a distinct class of tetra-substituted imidazole MDM2-p53 protein-protein interaction inhibitors. Vaupel et al. (2014) reported that 1-(5-chloro-2-methylphenyl)-5-(3-chlorophenyl)-2-(3-methylphenyl)-1H-imidazole-4-carboxylic acid achieved low nanomolar biochemical potency against MDM2, with the 2-(3-methylphenyl) group making critical hydrophobic contacts within the p53-binding pocket as revealed by the 2.3 Å co-crystal structure (PDB 4OQ3) [1]. Superior MDM2 inhibitors in this series demonstrated antiproliferative activity in p53-dependent MDM2-amplified cell lines, establishing that the 2-(3-methylphenyl) substitution pattern translates from biochemical to cellular activity in a therapeutically relevant context — a level of validation not available for simpler 2-phenyl or 2-(4-methylphenyl) analogs [2].

MDM2-p53 inhibition Protein-protein interactions Scaffold repurposing

Commercially Available Purity Benchmarking: Minimum 95% Purity with Verified Identity vs. Unspecified-Grade Analogs

Authorized vendor technical datasheets for CAS 1225511-16-9 specify a minimum purity of 95% with molecular identity confirmed by the MDL identifier MFCD16153809 and molecular formula C12H12N2O2 (MW 216.24 g/mol) . In contrast, many structurally related imidazole-4-carboxylic acid analogs are offered without published purity specifications, verified analytical certificates, or standardized MDL registration, introducing avoidable risk in quantitative biochemical assays where impurity-driven artifacts can confound IC50 determinations — particularly for fragment-strength inhibitors like this compound where the activity window (34 µM) is already modest . For Pin1 PPIase assays requiring precise concentration-response relationships, the availability of a standardized, purity-verified batch is a practical differentiator.

Compound procurement Purity specification Quality control

Recommended Application Scenarios for 5-Methyl-2-(3-methylphenyl)-1H-imidazole-4-carboxylic acid (CAS 1225511-16-9) Based on Quantitative Evidence


Fragment-Based Screening and SPR/NMR Binding Assays for Pin1 Inhibitor Discovery

With a molecular weight of 216.24 g/mol and compliance with fragment Rule of Three guidelines, this compound is optimally suited as a validated positive control or reference fragment in surface plasmon resonance (SPR) and nuclear magnetic resonance (NMR) fragment screening campaigns targeting Pin1. Its defined IC50 of 34 µM provides a benchmark for assay sensitivity, while co-crystal structures of the core scaffold (PDB 2XP5) confirm the binding mode [1]. Researchers can use this compound to calibrate fragment screening libraries and validate assay conditions before progressing to higher-affinity analogs such as the carbamoyl derivatives (IC50 = 320–4,000 nM) reported in the same publication series [2].

Structure-Activity Relationship (SAR) Baseline for Phenyl-Imidazole Pin1 Inhibitor Lead Optimization

As the least elaborated member of the phenyl-imidazole Pin1 inhibitor series with a measured IC50, this compound establishes the potency floor for the entire chemical series. Medicinal chemistry teams can employ it as the starting point for systematic SAR exploration, using the 24-fold to 106-fold potency improvements achieved by 4-position carbamoylation or dicarboxylic acid substitution (IC50 ranging from 320 to 1,460 nM) as quantitative benchmarks for their own synthetic efforts [1]. The 3-methyl substituent on the 2-phenyl ring provides a specific vector for exploring substituent effects on Pin1 potency, complementing the unsubstituted phenyl (PDB 2XP5), 3-chlorophenyl, and 3-fluorophenyl analogs already characterized in the literature.

Cross-Target Chemical Biology: Investigating the 2-(3-Methylphenyl)imidazole Privileged Scaffold in Oncology PPI Networks

The 2-(3-methylphenyl)-imidazole-4-carboxylic acid substructure has been validated as a productive pharmacophore for inhibiting two distinct oncology-relevant protein-protein interactions: Pin1 (IC50 = 34 µM, Potter et al. 2010) and MDM2-p53 (K_i in low nanomolar range for tetra-substituted derivatives, Vaupel et al. 2014) [1]. Chemical biology groups investigating imidazole-based PPI modulator chemotypes can use this compound as a common synthetic intermediate or comparator scaffold to explore target selectivity profiles across the Pin1 and MDM2 systems, leveraging the published co-crystal structures (PDB 2XP5, 4OQ3) to guide structure-based design [2].

Assay Development and Validation for Pin1 PPIase Enzymatic Activity Measurement

Laboratories establishing Pin1 PPIase activity assays (e.g., protease-coupled or fluorescence-based assays) require a well-characterized, purity-specified inhibitor with published IC50 data to validate assay performance and determine inter-assay reproducibility. This compound, with a confirmed IC50 of 34 µM in the ChEMBL-curated PPIase assay and available at ≥95% purity from multiple vendors [1], meets the requirements for a reference inhibitor in assay qualification protocols. Its moderate potency is advantageous for this purpose, as it avoids the Hook effect or solubility artifacts that can complicate the use of highly potent (sub-µM) inhibitors as assay controls [2].

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